Sodium;fluoro(methoxy)phosphinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

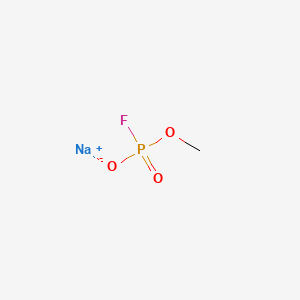

Sodium;fluoro(methoxy)phosphinate is a compound with the chemical formula C3H6FO2PNaThis compound is a white crystalline solid that is highly soluble in water.

Métodos De Preparación

The synthesis of sodium;fluoro(methoxy)phosphinate involves several steps. One common method starts with (diethoxyethyl)phosphinate and (methyl)phosphinate. These compounds are transformed into the corresponding silylphosphonites, which are then subjected to addition reactions with ethyl 2-fluoroacrylate, resulting in the formation of 4-phosphino-2-fluoropropanoates . Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

Sodium;fluoro(methoxy)phosphinate undergoes various chemical reactions, including hydrolysis and dealkylation. The hydrolysis of phosphinates can occur under both acidic and basic conditions, with common reagents such as hydrochloric acid and sodium hydroxide . The major products formed from these reactions include phosphinic and phosphonic acids, which are useful intermediates in various biological and chemical processes .

Aplicaciones Científicas De Investigación

Sodium;fluoro(methoxy)phosphinate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other phosphorus-containing compounds.

Biology: The compound has shown potential as an antibacterial agent, effective against multidrug-resistant pathogens.

Medicine: It exhibits potent antitumor activity and may be used as a chemotherapeutic agent.

Industry: It plays a role in pollution management and environmental sustainability due to its effects on ecosystems.

Mecanismo De Acción

The mechanism of action of sodium;fluoro(methoxy)phosphinate involves its interaction with specific molecular targets and pathways. For instance, in its antibacterial role, it may inhibit essential bacterial enzymes, leading to the disruption of bacterial cell wall synthesis . In its antitumor role, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.

Comparación Con Compuestos Similares

Sodium;fluoro(methoxy)phosphinate can be compared to other phosphinate and phosphonate compounds. Similar compounds include:

Phosphinic acid: Known for its biological activity and use as an antibacterial agent.

Phosphonic acid: Used in various industrial applications and as intermediates in the synthesis of biologically active compounds.

Methylphosphinic acid: Similar in structure but with different substituents, leading to varied chemical and biological properties.

This compound stands out due to its unique combination of a fluoro and methoxy group, which imparts distinct chemical reactivity and biological activity .

Actividad Biológica

Sodium fluoro(methoxy)phosphinate is a phosphinate compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

Sodium fluoro(methoxy)phosphinate, with the chemical formula CH3FNaO3P, features a unique combination of a fluoro group and a methoxy group attached to a phosphinate moiety. This structure contributes to its distinct chemical reactivity and biological activity.

The biological activity of sodium fluoro(methoxy)phosphinate is primarily attributed to its interaction with various molecular targets:

- Antibacterial Activity : The compound has demonstrated effectiveness against multidrug-resistant pathogens. Its mechanism may involve the inhibition of essential bacterial enzymes, disrupting cell wall synthesis and leading to bacterial cell death.

- Antitumor Activity : Research indicates that sodium fluoro(methoxy)phosphinate exhibits potent antitumor properties. It may function by inhibiting specific pathways involved in cancer cell proliferation and survival .

Biological Applications

Sodium fluoro(methoxy)phosphinate has several promising applications in medicine and biology:

- Antimicrobial Agent : Its ability to combat resistant bacterial strains positions it as a potential candidate for new antibiotic therapies.

- Chemotherapeutic Agent : Given its antitumor activity, it is being explored as a chemotherapeutic agent for treating various cancers .

- Environmental Impact : The compound's role in pollution management highlights its importance in environmental sustainability efforts.

Comparative Analysis

To better understand the unique properties of sodium fluoro(methoxy)phosphinate, it can be compared with other phosphinate compounds:

| Compound | Biological Activity | Applications |

|---|---|---|

| Sodium Fluoro(methoxy)phosphinate | Antibacterial, Antitumor | Antibiotics, Chemotherapy |

| Phosphinic Acid | Antibacterial | Antibiotics |

| Phosphonic Acid | Various industrial applications | Intermediates in drug synthesis |

| Methylphosphinic Acid | Variable chemical properties | Research applications |

Case Studies and Research Findings

- Antibacterial Efficacy : A study highlighted sodium fluoro(methoxy)phosphinate's effectiveness against resistant strains of bacteria, showing significant inhibition at low concentrations. This positions it as a viable alternative to conventional antibiotics .

- Antitumor Activity : In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including HeLa and HepG2 cells. These findings suggest potential for further development in cancer treatment protocols .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption characteristics, making it suitable for further clinical testing. However, additional studies are needed to fully understand its bioavailability and metabolism .

Propiedades

IUPAC Name |

sodium;fluoro(methoxy)phosphinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4FO3P.Na/c1-5-6(2,3)4;/h1H3,(H,3,4);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKNWRBTJUSDQN-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)([O-])F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3FNaO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724634 |

Source

|

| Record name | sodium;fluoro(methoxy)phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.995 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15842-95-2 |

Source

|

| Record name | sodium;fluoro(methoxy)phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.